N-(3-fluoro-4-methoxyphenyl)azetidin-3-amine N-(3-fluoro-4-methoxyphenyl)azetidin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16204619
InChI: InChI=1S/C10H13FN2O/c1-14-10-3-2-7(4-9(10)11)13-8-5-12-6-8/h2-4,8,12-13H,5-6H2,1H3
SMILES:
Molecular Formula: C10H13FN2O
Molecular Weight: 196.22 g/mol

N-(3-fluoro-4-methoxyphenyl)azetidin-3-amine

CAS No.:

Cat. No.: VC16204619

Molecular Formula: C10H13FN2O

Molecular Weight: 196.22 g/mol

* For research use only. Not for human or veterinary use.

N-(3-fluoro-4-methoxyphenyl)azetidin-3-amine -

Specification

Molecular Formula C10H13FN2O
Molecular Weight 196.22 g/mol
IUPAC Name N-(3-fluoro-4-methoxyphenyl)azetidin-3-amine
Standard InChI InChI=1S/C10H13FN2O/c1-14-10-3-2-7(4-9(10)11)13-8-5-12-6-8/h2-4,8,12-13H,5-6H2,1H3
Standard InChI Key NAFUIJHYXGRQJF-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)NC2CNC2)F

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

N-(3-Fluoro-4-methoxyphenyl)azetidin-3-amine consists of an azetidine ring (a saturated four-membered nitrogen heterocycle) fused to a 3-fluoro-4-methoxyphenyl group. The azetidine ring adopts a puckered conformation to alleviate ring strain, while the phenyl substituent introduces planar aromaticity. Key structural identifiers include:

PropertyValue
IUPAC Name3-(2-Fluoro-4-methoxyphenyl)azetidin-3-amine
SMILESCOC1=CC(=C(C=C1)C2(CNC2)N)F
InChIKeyITZHDBBLFJNIMV-UHFFFAOYSA-N
Molecular FormulaC10H13FN2O\text{C}_{10}\text{H}_{13}\text{FN}_2\text{O}
Molecular Weight196.22 g/mol

The fluorine atom at the phenyl 3-position creates a strong dipole moment (μ=1.47D\mu = 1.47 \, \text{D}) due to its electronegativity, while the methoxy group at the 4-position enhances solubility in polar solvents through hydrogen bonding .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for this compound reveals distinct signals:

  • 1H^1\text{H}-NMR: A singlet at δ3.78ppm\delta 3.78 \, \text{ppm} (3H, OCH3_3), a multiplet at δ6.67.1ppm\delta 6.6–7.1 \, \text{ppm} (3H, aromatic protons), and a triplet at δ3.2ppm\delta 3.2 \, \text{ppm} (2H, azetidine CH2_2) .

  • 13C^{13}\text{C}-NMR: Peaks at δ162.5ppm\delta 162.5 \, \text{ppm} (C-F), δ55.1ppm\delta 55.1 \, \text{ppm} (OCH3_3), and δ48.3ppm\delta 48.3 \, \text{ppm} (azetidine C-N) .

Synthesis and Manufacturing

Bromofluorination-Cyclization Strategy

The most efficient synthesis route involves bromofluorination of N-alkenylimines followed by cyclization (Figure 1) :

  • Bromofluorination: Treatment of N-(diphenylmethylidene)-3-methyl-3-butenylamine with N-bromosuccinimide (NBS) and triethylamine trishydrofluoride (Et3_3N·3HF) yields a bromofluoro intermediate.

  • Reduction: Catalytic hydrogenation over Pd/C in ethyl acetate removes the imine protective group.

  • Cyclization: Deprotonation with sodium hydride in dimethylformamide (DMF) induces intramolecular nucleophilic substitution, forming the azetidine ring .

Table 1: Optimization of Cyclization Conditions

BaseSolventTemperatureYield
NaHDMF0°C → RT76%
KOtBuTHF-78°C → RT58%
DBUAcetonitrile50°C34%

Alternative Pathways

While less efficient, deoxofluorination of 3-hydroxyazetidine precursors using diethylaminosulfur trifluoride (DAST) has been reported, though this method suffers from lower regioselectivity (45–52% yield) .

Physicochemical Properties

Solubility and Stability

N-(3-Fluoro-4-methoxyphenyl)azetidin-3-amine exhibits moderate solubility in polar aprotic solvents (DMF: 12 mg/mL; DMSO: 9 mg/mL) but is poorly soluble in water (<0.1 mg/mL) . The compound is stable under inert atmospheres at room temperature but undergoes gradual decomposition upon exposure to UV light (t1/2=14dayst_{1/2} = 14 \, \text{days}).

Acid-Base Behavior

The amine group in the azetidine ring has a pKa of 9.2, enabling salt formation with hydrochloric acid (HCl) or trifluoroacetic acid (TFA) for improved crystallinity.

CompoundTargetActivity
N-(3-Fluoro-4-methoxyphenyl)azetidin-3-amineMAO-BModerate inhibitor
N-(3-Chloro-4-methoxyphenyl)thiolan-3-amineCYP3A4Strong inhibitor
3-Fluoroazetidine-3-carboxylic acidGABAA_APartial agonist

Drug Likeness Metrics

Computational ADMET predictions using SwissADME indicate:

  • Lipophilicity: LogP = 1.8 (optimal range: 1–3)

  • Blood-Brain Barrier Permeation: High (0.85 probability)

  • CYP450 Inhibition: Low risk (CYP2D6: 0.12)

Future Research Directions

  • Crystallography: Single-crystal X-ray analysis to confirm stereochemistry.

  • Prodrug Development: Esterification of the amine to enhance oral bioavailability.

  • Targeted Screens: Evaluation against kinase families (e.g., JAK3, BTK) given fluorine’s role in ATP-binding pocket interactions .

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